
(2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone: is an organic compound with the molecular formula C18H16N2O2 It is a derivative of phenylpyrazole and is known for its unique chemical structure, which includes a hydroxy group, dimethylphenyl group, and a phenylpyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of (2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone typically involves a multi-step reaction process. One common method includes the following steps:
Step 1: The reaction of 2-hydroxy-3,5-dimethylbenzaldehyde with phenylhydrazine in the presence of anhydrous potassium carbonate (K2CO3) and acetone as the solvent. This reaction is carried out under heating conditions for about 8 hours, yielding an intermediate product.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound for industrial applications.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties.
Medicine:
Drug Development: The compound is being explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and the phenylpyrazole moiety play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is key to its biological activity .
類似化合物との比較
- (2-Hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone
- (2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methyl groups) distinguishes these compounds from each other.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
- Biological Activity: The unique combination of functional groups in (2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone may result in distinct biological activities compared to its analogs .
特性
CAS番号 |
93065-68-0 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC名 |
(2-hydroxy-3,5-dimethylphenyl)-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-13(2)17(21)16(9-12)18(22)14-10-19-20(11-14)15-6-4-3-5-7-15/h3-11,21H,1-2H3 |
InChIキー |
GPQQYGCUNSQTTG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=CC=C3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


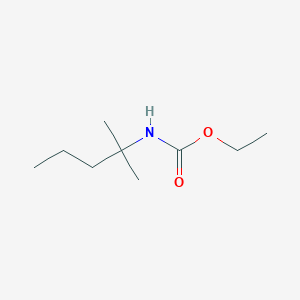
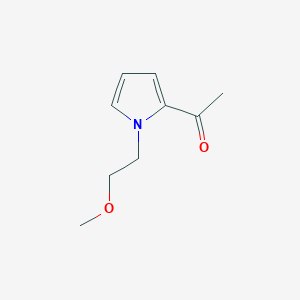
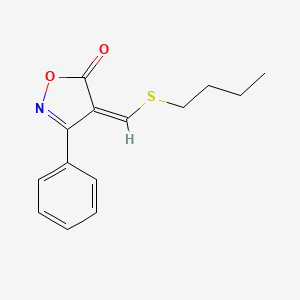

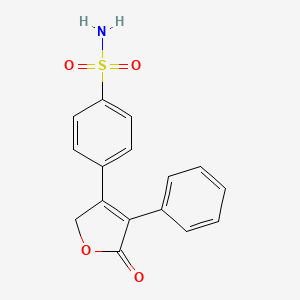

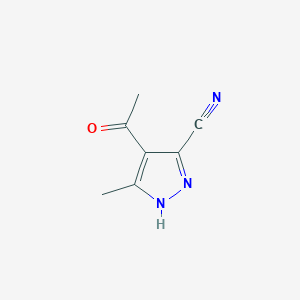

![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)
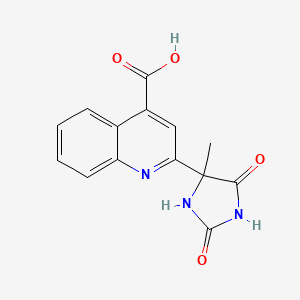

![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)

![Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-](/img/structure/B12883114.png)
